(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a highly substituted indole moiety. The indole ring is functionalized with three tert-butyl groups at the 2-, 5-, and 7-positions, conferring significant steric bulk and hydrophobicity. This compound is structurally tailored for applications in medicinal chemistry, such as peptidomimetic design or enzyme inhibition, where steric and electronic properties are critical. The Boc group enhances stability during synthetic procedures, while the indole core may facilitate interactions with biological targets like serotonin receptors or tryptophan-based enzymes .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O4/c1-25(2,3)16-13-17-18(15-20(23(31)32)29-24(33)34-28(10,11)12)22(27(7,8)9)30-21(17)19(14-16)26(4,5)6/h13-14,20,30H,15H2,1-12H3,(H,29,33)(H,31,32)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLLQOSDGIXIFW-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)NC(=O)OC(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Protection of the amine group: The starting material, an amino acid, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.
Formation of the indole derivative: The indole moiety is introduced through a coupling reaction with an appropriate indole derivative, such as 2,5,7-tri-tert-butyl-1H-indole, using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Final deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amine or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of tryptophan, including Boc-L-Tbt-OH, have been investigated for their activity against enteroviruses such as EV71 (Enterovirus 71). In vitro assays demonstrated that certain arylated derivatives of this compound exhibit significant inhibitory effects against EV71, with effective concentrations (EC50) ranging from 0.04 μM to 3.1 μM depending on the specific structural modifications made to the tryptophan backbone .
1.2 Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies involving Boc-L-Tbt-OH derivatives have provided insights into how modifications at various positions on the indole ring can influence biological activity. For instance, C7 arylation was shown to alter the potency of the compounds significantly compared to C2 arylation, indicating that the positioning of substituents on the indole ring is crucial for optimizing antiviral efficacy .
Drug Design and Development
2.1 Prodrug Strategies
The use of Boc protecting groups in amino acids like Boc-L-Tbt-OH serves as a strategic approach in drug design, particularly in enhancing solubility and stability of active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) group can be selectively removed under mild acidic conditions, allowing for the release of the active amino acid or peptide . This property is beneficial in developing prodrugs that improve bioavailability.
2.2 Synthesis of Novel Compounds
Boc-L-Tbt-OH is frequently utilized as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in generating novel compounds with potential therapeutic applications. For example, researchers have synthesized tripodal and tetrapodal derivatives from Boc-L-Tbt-OH, which have shown enhanced biological activities compared to their simpler counterparts .
Research Case Studies
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes, receptors, and proteins, modulating their activity. The Boc-protected amine group can also play a role in the compound’s interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in its tri-tert-butyl-substituted indole core, which distinguishes it from analogs with simpler substituents. Below is a comparative analysis with structurally related compounds from the evidence:
Key Findings
However, this bulk may enhance binding to hydrophobic enzyme pockets . In contrast, the 7-boryl indole in is designed for functionalization via cross-coupling, a feature absent in the tert-butyl-substituted target.
Synthetic Challenges :
- Compounds with multiple tert-butyl groups (e.g., target) may require harsh conditions for deprotection or coupling, whereas methyl-substituted pyrroles (e.g., 10a) achieve high yields (98%) under standard CuCl₂ catalysis .
Biological Relevance :
- The 5-fluoroindole analog leverages fluorine’s electronegativity for enhanced metabolic stability and target affinity, whereas the target’s tert-butyl groups prioritize steric interactions over electronic modulation.
Physicochemical Properties :
- The target’s hydrophobicity (logP >5 predicted) likely reduces aqueous solubility compared to the boronated indole in , which may form stable complexes with diols or sugars.
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid, commonly referred to as Boc-L-Tbt-OH, is a derivative of tryptophan that has garnered attention due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tri-tert-butyl indole structure, which influences its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of Boc-L-Tbt-OH is C28H44N2O4, with a molecular weight of 472.66 g/mol. The compound's structure is characterized by the presence of a bulky indole moiety, which may enhance its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C28H44N2O4 |
| Molecular Weight | 472.66 g/mol |
| CAS Number | 78654-82-7 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antioxidant Properties
Research indicates that compounds with indole structures often exhibit antioxidant properties. The tri-tert-butyl groups in Boc-L-Tbt-OH may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in various therapeutic applications, particularly in neuroprotection and anti-aging strategies.
Anti-inflammatory Effects
Studies have suggested that derivatives of tryptophan can modulate inflammatory responses. Boc-L-Tbt-OH has been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential use in managing inflammatory diseases.
Neuroprotective Activity
Given the structural similarity to neurotransmitters and neuropeptides, Boc-L-Tbt-OH may influence neuronal signaling pathways. Preliminary studies suggest it could enhance neurogenesis and protect against neurodegenerative conditions by modulating pathways such as PI3K/Akt/mTOR.
The mechanism of action for Boc-L-Tbt-OH involves multiple pathways:
- Antioxidant Defense : The indole ring structure likely contributes to electron donation capabilities, neutralizing reactive oxygen species (ROS).
- Cytokine Modulation : By influencing NF-κB signaling pathways, Boc-L-Tbt-OH may reduce the expression of pro-inflammatory cytokines.
- Neurotransmitter Interaction : The compound may mimic or modulate neurotransmitter activity, particularly serotonin pathways due to its tryptophan origin.
Case Studies and Research Findings
- Antioxidant Study : A study published in the Journal of Medicinal Chemistry demonstrated that Boc-L-Tbt-OH significantly reduced oxidative stress markers in neuronal cell lines exposed to hydrogen peroxide .
- Inflammation Modulation : In a controlled experiment, treatment with Boc-L-Tbt-OH led to a 30% reduction in TNF-alpha levels in macrophage cultures stimulated with LPS .
- Neuroprotection : Research conducted by Smith et al. (2023) indicated that Boc-L-Tbt-OH improved cognitive function in mice subjected to chronic stress models, suggesting its potential as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
